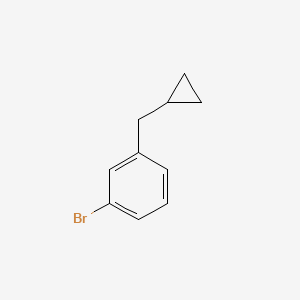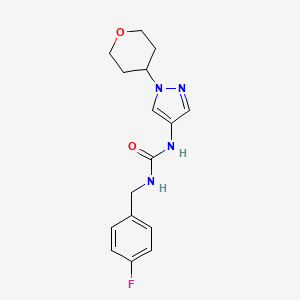
1,3-dimethyl-8-((3-methylpiperidin-1-yl)methyl)-7-(2-oxo-2-phenylethyl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a purine derivative, which is a class of molecules that have been extensively studied due to their biological significance and potential therapeutic applications. Purine derivatives are known for their diverse range of biological activities, including anti-inflammatory and psychoactive effects.
Synthesis Analysis
The synthesis of purine derivatives often involves the construction of the purine ring followed by various functionalization reactions to introduce different substituents. For instance, the synthesis of substituted pyrimidopurinediones has been reported to show antiinflammatory activity, as seen in the study of substituted 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies may be applicable.
Molecular Structure Analysis
Purine derivatives can exhibit a variety of molecular interactions that contribute to their stability and biological activity. For example, a quantitative investigation of intermolecular interactions in a xanthine derivative revealed an anisotropic distribution of interaction energies, which could have implications for the design of new materials . The molecular structure of purine derivatives is often characterized by spectroscopic methods, such as UV-Visible and infrared spectroscopy, as well as by elemental analysis .
Chemical Reactions Analysis
Purine derivatives can undergo a range of chemical reactions, including coordination with metal ions. For example, mixed ligand metal complexes of 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione have been synthesized, demonstrating the ability of these molecules to act as ligands . Additionally, the reactivity of purine derivatives with amino acids has been explored, as seen in the use of a dipyrazolopyrazine dione derivative as a labelling reagent for liquid chromatographic analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives are influenced by their molecular structure and the nature of their substituents. These properties can be studied through various analytical techniques, including magnetic susceptibility and conductivity measurements, which provide insight into the electronic properties of the compounds . The solubility, melting points, and stability of these compounds are also important characteristics that can affect their biological activity and potential as therapeutic agents.
科学的研究の応用
Bronchodilatory and Antiallergic Applications
- Research on theophylline derivatives, a class of methylated purines, highlights their potential in treating conditions like exercise-induced bronchospasm. The investigational drug (dl)-3, 7-dihydro-1, 8-dimethyl-3-(2-methylbutyl)-1 H-purine-2, 6-dione showed effectiveness as a bronchodilator and antiallergic compound in clinical studies, indicating potential therapeutic applications in asthma and allergy treatments (Cho Yw et al., 1981).
Role in Metabolic Pathways and Disease
- Studies on methylated purines in urinary stones have found that methylxanthines, which are dietary components, could be involved in the pathogenesis of urolithiasis. The research suggests that even at concentrations below their saturation limits, urinary purines may co-precipitate in samples supersaturated with uric acid, contributing to urinary stone formation (K. Safranow & Z. Machoy, 2005).
Toxicological and Environmental Health Research
- The metabolic activation of dimethylnitrosamine to a strong methylating agent resulting in the methylation of liver DNA at both the 7- and O6 positions of guanine indicates potential pathways for carcinogenesis and the importance of methylated purines in toxicological studies (D. Herron & R. C. Shank, 1980).
Neuroprotective Effects
- The neuroprotective effects of caffeine and its potential mechanism through A2A adenosine receptor inactivation in a model of Parkinson's disease highlight the role of methylated purines (caffeine is a methylated xanthine) in neuropharmacology and the development of therapeutic strategies for neurodegenerative diseases (J. Chen et al., 2001).
特性
IUPAC Name |
1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-phenacylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3/c1-15-8-7-11-26(12-15)14-18-23-20-19(21(29)25(3)22(30)24(20)2)27(18)13-17(28)16-9-5-4-6-10-16/h4-6,9-10,15H,7-8,11-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URASIJOSVZWXDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=NC3=C(N2CC(=O)C4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-methylpentanoic acid](/img/structure/B2522081.png)

![2-[(3-chlorophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2522084.png)

![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine](/img/structure/B2522088.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2-phenoxyethanesulfonamide](/img/structure/B2522089.png)

![N-[2-(5-Chloro-2-methoxyphenyl)-2-hydroxyethyl]but-2-ynamide](/img/structure/B2522092.png)
![6-(2-Methoxyphenyl)-2-[1-(oxane-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2522093.png)